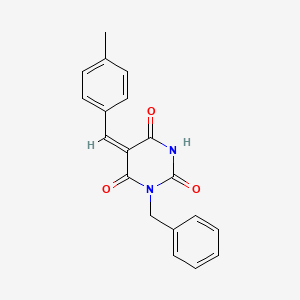
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases, a group of enzymes that play a crucial role in the programmed cell death mechanism. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has low toxicity and does not have any significant adverse effects on biochemical and physiological processes. However, further studies are required to determine the long-term effects of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its good solubility, high thermal stability, and low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the synthesis of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved anti-cancer and anti-inflammatory properties. Another direction is the study of the interaction of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with biological systems to determine its potential use in drug delivery and imaging. Additionally, the use of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the fabrication of other electronic devices, such as solar cells and light-emitting diodes, can be explored.
Synthesemethoden
The synthesis of 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, benzaldehyde, and p-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction yields a yellowish solid that is then recrystallized from ethanol to obtain pure 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential anti-cancer properties. Studies have shown that 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as an anti-inflammatory agent.
In material science, 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in the fabrication of organic field-effect transistors (OFETs). OFETs are electronic devices that can be used in various applications, including sensors, displays, and memory devices. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in the fabrication of high-performance OFETs due to its good solubility and high thermal stability.
In nanotechnology, 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in the synthesis of gold nanoparticles. Gold nanoparticles have various applications, including drug delivery, imaging, and sensing. 1-benzyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a reducing agent in the synthesis of gold nanoparticles, resulting in the formation of stable and uniform nanoparticles.
Eigenschaften
IUPAC Name |
(5E)-1-benzyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-7-9-14(10-8-13)11-16-17(22)20-19(24)21(18(16)23)12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNQSGVKNBLVBX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide](/img/structure/B4880749.png)

![5-(3,4-dimethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4880756.png)
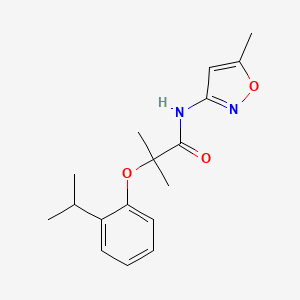
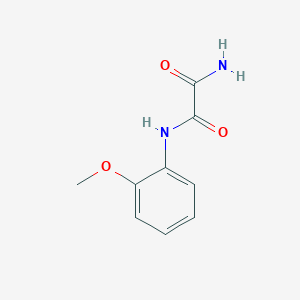
![4-{[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4880775.png)
![2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4880792.png)
![ethyl 4-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4880795.png)
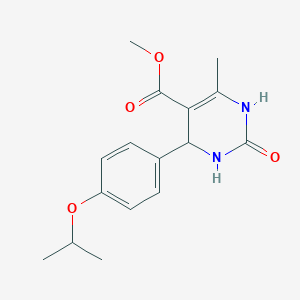
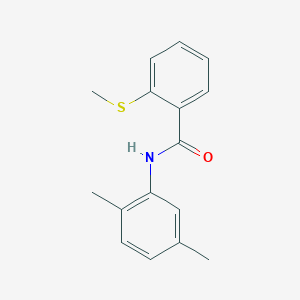
![4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4880837.png)
![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)